molecular formula C19H19NO2 B1595330 Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 23001-29-8

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

Cat. No.: B1595330
CAS No.: 23001-29-8
M. Wt: 293.4 g/mol
InChI Key: UHRBDHPBCHWWAG-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Chemical Nomenclature

The IUPAC name for this compound is 1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol , reflecting its spirocyclic core and substituent positions. Alternative systematic names include:

  • 1',3'-Dihydro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol
  • 6-Hydroxy-1',3',3'-trimethylspiro[benzopyran-2,2'-indoline]

The molecular formula is C₁₉H₁₉NO₂ , with a molecular weight of 293.4 g/mol . The CAS Registry Number is 23001-29-8 , and its SMILES representation is CC1(C)C2(N(C)C=3C1=CC=CC3)OC=4C(C=C2)=CC(O)=CC4 .

Molecular Structure and Stereochemical Features

The compound features a spiro carbon at the junction of the benzopyran (chromene) and indole rings, creating a non-planar, tetrahedral geometry. Key structural attributes include:

  • A benzopyran moiety with a hydroxyl group at position 6.
  • A 1',3',3'-trimethylindoline subunit in a partially saturated configuration.
  • Chirality at the spiro carbon, leading to two enantiomeric forms (R and S).

The indoline component adopts a boat conformation , while the benzopyran ring remains planar, as confirmed by computational modeling.

Crystallographic Data and Three-Dimensional Conformational Analysis

While explicit crystallographic data are limited, computational models (e.g., PubChem 3D conformer) reveal:

  • Bond lengths : The C-O bond in the benzopyran ring measures 1.36 Å, typical for aromatic ethers.
  • Dihedral angles : The spiro carbon induces a ~90° angle between the benzopyran and indoline planes.
Parameter Value
Spiro C–O bond 1.36 Å
Benzopyran planarity < 5° deviation
Indoline conformation Boat-like

Physicochemical Properties

Experimental data highlight the following properties:

  • Melting point : 149–150°C.
  • Density : Estimated at 1.25 g/cm³ (calculated via group contribution methods).
  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; poorly soluble in nonpolar solvents.
Solvent Solubility (mg/mL)
Ethanol 12.4
Water 0.3
Dichloromethane 2.1

Spectroscopic Characterization

UV-Vis Spectroscopy
  • Closed spiro form : λₘₐₓ = 345 nm (π→π* transition).
  • Open merocyanine form (upon UV irradiation): λₘₐₓ = 554 nm (charge-transfer band).
FTIR Spectroscopy

Key absorption bands include:

  • O–H stretch : 3300 cm⁻¹ (broad).
  • C–O–C ether : 1250 cm⁻¹.
  • Aromatic C=C : 1600 cm⁻¹.
NMR Spectroscopy
  • ¹H NMR (CDCl₃) :
    • δ 6.8–7.2 ppm (aromatic protons).
    • δ 3.1 ppm (N–CH₃).
    • δ 1.4 ppm (C–CH₃).
  • ¹³C NMR :
    • δ 150 ppm (spiro carbon).
    • δ 115–130 ppm (aromatic carbons).

Properties

IUPAC Name

1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21)8-9-17(13)22-19/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBDHPBCHWWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885222
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23001-29-8
Record name 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-[2H]indol]-6-ol
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Record name Spiro(2H-1-benzopyran-2,2'-(2H)indol)-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Mechanism of Action

Pharmacokinetics

The compound is slightly soluble in methanol, which could influence its absorption and distribution in the body.

Result of Action

The compound’s ability to switch between different forms upon uv irradiation suggests that it could induce changes in cellular systems sensitive to light or color.

Biological Activity

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-, commonly referred to as Trimethylspiroindole , is a compound belonging to the class of spiropyran derivatives. This compound has garnered attention due to its unique structural characteristics and potential biological activities, including anticancer and neuroprotective properties.

  • Molecular Formula: C19H19NO2
  • Molecular Weight: 293.4 g/mol
  • CAS Number: 23001-29-8
  • Purity: Typically 95% .

The biological activity of Trimethylspiroindole is primarily attributed to its ability to exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form. This photochromic property allows it to interact with various biochemical pathways that may be sensitive to light changes.

Target of Action

The compound is known to interact with sigma receptors (σRs), which are implicated in various neurological disorders and cancer pathways. Specifically, σR ligands have shown potential as cytotoxic agents against cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of spiro compounds, including Trimethylspiroindole. The compound has demonstrated significant antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23 (Doxorubicin)
MCF-72.33.23 (Doxorubicin)

These results indicate that Trimethylspiroindole possesses potent anticancer activity, surpassing some traditional chemotherapeutic agents .

Neuroprotective Effects

The interaction of Trimethylspiroindole with σRs suggests potential neuroprotective effects. Research indicates that modulation of σRs can influence neurodegenerative processes associated with conditions like Alzheimer's disease . The compound's ability to affect neurotransmitter systems may contribute to its protective effects against cognitive decline.

Case Studies

  • Study on Anticancer Activity:
    A study conducted on various spiro compounds demonstrated that Trimethylspiroindole exhibited significant inhibition of cell proliferation in both hormone-sensitive and hormone-insensitive breast cancer models. The mechanism was linked to the induction of apoptosis via HIF-1α pathways .
  • Neuroprotective Study:
    Another investigation focused on the role of σR ligands in modulating cognitive function in Alzheimer's models. The study found that compounds similar to Trimethylspiroindole could enhance synaptic plasticity and reduce neuroinflammation, thereby improving cognitive outcomes .

Pharmacokinetics

Trimethylspiroindole is characterized by its slight solubility in methanol, which may influence its bioavailability and therapeutic efficacy. Further studies are required to elucidate its pharmacokinetic profile fully.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Trimethylspiroindole, demonstrating significant antiproliferative effects on various cancer cell lines. The compound has been shown to interact with sigma receptors (σRs), which are implicated in cancer pathways.

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23 (Doxorubicin)
MCF-72.33.23 (Doxorubicin)

These results indicate that Trimethylspiroindole possesses potent anticancer activity, surpassing some traditional chemotherapeutic agents by inducing apoptosis through mechanisms involving HIF-1α pathways .

Neuroprotective Effects

Trimethylspiroindole's interaction with σRs also suggests potential neuroprotective effects. Research indicates that modulation of these receptors can influence neurodegenerative processes associated with conditions like Alzheimer's disease. The compound's ability to affect neurotransmitter systems may contribute to its protective effects against cognitive decline .

Study on Anticancer Activity

A comprehensive study on various spiro compounds demonstrated that Trimethylspiroindole exhibited significant inhibition of cell proliferation in both hormone-sensitive and hormone-insensitive breast cancer models. The mechanism was linked to the induction of apoptosis via HIF-1α pathways, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Study

Another investigation focused on the role of σR ligands in modulating cognitive function in Alzheimer's models. The study found that compounds similar to Trimethylspiroindole could enhance synaptic plasticity and reduce neuroinflammation, thereby improving cognitive outcomes. This suggests that Trimethylspiroindole may be beneficial in treating or preventing neurodegenerative diseases .

Photochromic Properties

The unique photochromic properties of Trimethylspiroindole allow it to switch between two forms: the closed-ring spiropyran form and the open-ring merocyanine form. This switch can be triggered by UV irradiation, making it a candidate for applications in smart materials and sensors that respond to light stimuli .

Preparation Methods

Preparation Methods of Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

Detailed Synthetic Steps

Step 1: N-Alkylation of 2,3,3-trimethylindolenine
  • Reagents: 2,3,3-trimethylindolenine and iodomethane.
  • Conditions: Reflux in acetonitrile for 24 hours.
  • Outcome: Formation of indolium iodide salt (Intermediate 2) with a yield of approximately 74%.
  • Notes: Alternative conditions using nitromethane at room temperature yielded unsatisfactory amounts, highlighting the need for reflux conditions for optimal yield.
Step 2: Formation of Fischer’s Base (N-methylated indolenine)
  • Reagents: Indolium iodide salt treated with potassium hydroxide.
  • Conditions: Room temperature for 3 hours.
  • Outcome: Deprotonation at the C2-methyl position yields Fischer’s base (Intermediate 3) as a colorless oil in 77% yield.
  • Critical Note: Distillation of Fischer’s base prior to use is essential to avoid impurities that lead to low yields and dark-colored byproducts.
Step 3: Condensation with 2-Hydroxy-5-nitrobenzaldehyde
  • Reagents: Equimolar amounts of Fischer’s base and 2-hydroxy-5-nitrobenzaldehyde.
  • Conditions: Reflux in ethanol for 4 hours or ultrasonic irradiation for 80 minutes.
  • Outcome: Formation of N-methylated spirobenzopyran (Compound 4) in excellent yields (94-97%).
  • Mechanism: Nucleophilic attack of the indolenine on the aldehyde carbonyl forms an aldol intermediate, followed by dehydration and spiro ring closure.

Alternative Methods and Functionalization

  • Ultrasonic Irradiation: Shown to reduce reaction time significantly while maintaining high yields.
  • Functional Group Modifications: Further chemical transformations can be carried out on the spirobenzopyran core, such as azide substitutions, alkylations, or introduction of linkers for advanced applications.
  • Spiroxazine Analogues: Prepared similarly by replacing salicylaldehyde with 1-nitroso-2-naphthol derivatives, using methanol or ethanol under reflux or ultrasonic conditions.

Summary Table of Key Preparation Steps

Step Reaction Reagents & Conditions Product Yield (%) Notes
1 N-alkylation 2,3,3-trimethylindolenine + CH3I, MeCN, reflux 24 h Indolium iodide salt (2) 74 Reflux essential; nitromethane method less effective
2 Deprotonation Indolium salt + KOH, r.t. 3 h Fischer’s base (3) 77 Distillation critical for purity
3 Condensation Fischer’s base + 2-hydroxy-5-nitrobenzaldehyde, EtOH, reflux 4 h or ultrasonic 80 min Spirobenzopyran (4) 94-97 Ultrasonic irradiation reduces time

Research Findings and Mechanistic Insights

  • The nucleophilic attack by the indolenine on the aldehyde is the key step forming the spiro linkage.
  • The reaction proceeds via an aldol condensation mechanism followed by dehydration and ring closure to yield the spiro compound.
  • Ultrasonic irradiation accelerates the reaction by enhancing molecular interactions without compromising yield.
  • Purity of Fischer’s base is crucial; impure or “red” Fischer’s base leads to side reactions and lower yields.
  • The synthetic route allows functionalization at various positions, enabling the design of derivatives with tailored properties.

Additional Notes from Related Research

  • The compound has been incorporated into polymer systems and functionalized with terthiophene moieties for advanced photochromic and electrochromic applications, indicating the robustness of the synthetic methodology for complex derivatives.
  • Electrochemical polymerization and spectroscopic characterization confirm the structural integrity of the synthesized spirobenzopyran derivatives.
  • The synthetic approach is adaptable for preparing both spirobenzopyran and spiroxazine analogues, broadening the scope of photochromic materials accessible via this methodology.

Q & A

Q. What is the photochromic mechanism of this spiro compound, and how can it be experimentally characterized?

The compound undergoes reversible photoisomerization between a closed spiro form (SP) and an open merocyanine form (MC) upon UV irradiation. This transition involves cleavage of the spiro C–O bond and structural rearrangement. Methodological characterization includes:

  • UV-Vis spectroscopy to monitor absorbance changes during irradiation .
  • NMR spectroscopy to confirm structural changes (e.g., disappearance of SP proton signals in the MC form) .
  • FTIR to track bond vibrations (e.g., C–O bond cleavage) .

Q. What synthetic routes are effective for preparing spiro compounds of this class?

A common approach involves:

  • Condensation of acetylated precursors with hydrazine derivatives in dichloromethane (DCM) under mild conditions .
  • Purification via column chromatography (ethyl acetate/hexane eluent) and characterization by melting point, HRMS, and NMR .
  • For nitro-substituted derivatives, nitration at the 6-position is critical for photochromic activity .

Q. Which spectroscopic techniques are essential for structural validation?

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at 1',3',3' positions) and confirm spiro connectivity .
  • IR spectroscopy : Identify functional groups (e.g., C=O, NO2 stretches) .
  • HRMS : Verify molecular formula and purity .

Q. How can thermal stability be assessed for photochromic applications?

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions .
  • Cyclic heating-cooling experiments to test reversibility under thermal stress .

Advanced Research Questions

Q. How do solvent polarity and substituents influence photochromic kinetics?

  • Solvent polarity stabilizes the zwitterionic MC form, altering equilibrium constants. Use UV-Vis kinetic studies in solvents of varying polarity (e.g., MeCN, toluene) .
  • Electron-withdrawing groups (e.g., nitro at 6-position) enhance MC stability; substituent effects can be modeled via Hammett plots .

Q. What methodologies resolve contradictions in photochromic efficiency across studies?

  • Comparative studies using standardized irradiation conditions (e.g., 365 nm UV source, fixed intensity).
  • Validate purity via HPLC and XRD to rule out crystallinity differences .
  • Control humidity, as moisture can stabilize MC forms and skew results .

Q. How can the crystallite size and lattice strain of this compound be quantified?

  • XRD analysis with Scherrer’s equation and Williamson-Hall plots to estimate crystallite size and strain .
  • Compare experimental XRD patterns with computational models (e.g., DFT-optimized structures) .

Q. What strategies optimize this compound for sensor applications (e.g., amine detection)?

  • Functionalize the hydroxyl group (e.g., SPOH derivatives) to enhance host-guest interactions with amines .
  • Use UV-Vis titration to quantify binding constants (Ka) and FTIR to identify interaction sites (e.g., H-bonding with NH2 groups) .

Q. How can electrical properties be correlated with structural changes during photoisomerization?

  • AC impedance spectroscopy to measure dielectric changes between SP and MC states .
  • Electric modulus formalism to analyze ion mobility and relaxation dynamics in thin films .

Q. What in vivo/in vitro models are suitable for evaluating biological activity of derivatives?

  • DOCA/saline hypertensive rat models for antihypertensive screening .
  • Solid-phase synthesis to generate libraries of 6-amino derivatives for antibacterial testing .

Methodological Notes

  • Key References : Prioritize data from NIST (e.g., molecular descriptors ) and peer-reviewed studies on synthesis , photochromism , and applications .
  • Data Tables : Include comparative tables for solvent effects on MC lifetime, XRD crystallite parameters, and substituent Hammett constants.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 2
Reactant of Route 2
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

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